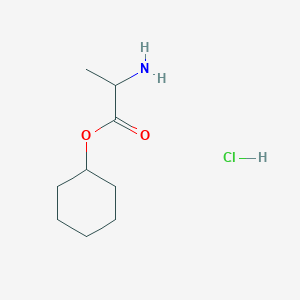

Cyclohexyl 2-aminopropanoate hydrochloride

説明

Structure

3D Structure of Parent

特性

IUPAC Name |

cyclohexyl 2-aminopropanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.ClH/c1-7(10)9(11)12-8-5-3-2-4-6-8;/h7-8H,2-6,10H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZAWHYMFBXOGHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC1CCCCC1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualizing Alpha Amino Acid Esters As Strategic Chemical Intermediates

Alpha-amino acid esters are a class of organic compounds that serve as fundamental building blocks in a multitude of synthetic applications. They are derivatives of amino acids where the carboxylic acid group has been converted into an ester. This modification is strategically important as it protects the carboxyl group, preventing it from participating in unwanted side reactions, particularly during peptide synthesis where the primary goal is the formation of amide bonds.

Beyond their crucial role in peptide and protein synthesis, α-amino acid esters are widely used as chiral synthons. The inherent chirality of natural amino acids is preserved in their ester derivatives, making them invaluable starting materials for the enantioselective synthesis of complex organic molecules, including pharmaceuticals and natural products. The ester functional group can be readily converted back to a carboxylic acid or transformed into other functional groups, providing synthetic flexibility. Their utility extends to being precursors for α-amino ketones, β-amino alcohols, and various heterocyclic compounds, underscoring their status as versatile and strategic intermediates in organic chemistry.

Significance of the Cyclohexyl Moiety in Structural and Stereochemical Design

The cyclohexyl group, a six-carbon saturated ring, imparts distinct structural and physicochemical properties to a molecule. Unlike flat aromatic rings such as phenyl groups, the cyclohexyl moiety has a three-dimensional chair-like conformation. This bulk and defined spatial arrangement can introduce conformational rigidity into a molecule, which is a critical aspect of rational drug design and the synthesis of structurally precise compounds.

In medicinal chemistry, the cyclohexyl group is often used to enhance the lipophilicity (hydrophobicity) of a compound, which can improve its ability to cross cell membranes and enhance bioavailability. chemimpex.comchemimpex.com It can act as a bioisostere for phenyl or other aromatic groups, providing a non-aromatic, metabolically stable alternative that can interact favorably with hydrophobic pockets in target proteins. chemimpex.com The incorporation of a cyclohexyl group, as seen in cyclohexyl 2-aminopropanoate hydrochloride, can therefore be a deliberate design choice to optimize the steric and pharmacokinetic profile of a target molecule. chemimpex.com For example, replacing a flexible alkyl chain with a rigid cyclohexyl ring can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and potency.

Table 1: Comparative Properties of Common Moieties in Synthetic Chemistry

| Property | Cyclohexyl | Phenyl | tert-Butyl |

|---|---|---|---|

| Geometry | 3D Chair Conformation | 2D Planar | 3D Tetrahedral |

| Aromaticity | No | Yes | No |

| Flexibility | Rigid | Rigid | Rigid |

| Lipophilicity | High | High | High |

| Reactivity | Generally Inert | Can undergo electrophilic substitution | Generally Inert |

| Common Role | Bioisostere, increases lipophilicity | Aromatic interactions (π-stacking) | Steric bulk, bioisostere |

Role of Stereochemistry and Enantiomeric Forms in Synthetic Utility

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in both chemical synthesis and biological activity. Most α-amino acids (with the exception of glycine) are chiral, existing as two non-superimposable mirror images called enantiomers (D and L forms). This chirality is fundamental because biological systems, such as enzymes and receptors, are themselves chiral and often exhibit a high degree of stereoselectivity, meaning they will interact with only one enantiomer of a chiral molecule.

The synthetic utility of an enantiomerically pure compound like (R)-Cyclohexyl 2-aminopropanoate hydrochloride lies in its ability to serve as a chiral building block. chemimpex.com Using a starting material with a defined stereocenter allows chemists to construct complex molecules with precise control over their three-dimensional structure. thieme-connect.delmaleidykla.lt This process, known as stereoselective synthesis, is essential in the pharmaceutical industry, where the therapeutic activity of a drug often resides in a single enantiomer, while the other may be inactive or even cause harmful side effects. nih.gov Therefore, having access to specific enantiomeric forms of α-amino acid esters is not merely a matter of academic interest but a practical necessity for the efficient and safe synthesis of bioactive compounds. rsc.org

Academic and Research Significance of Cyclohexyl 2 Aminopropanoate Hydrochloride

Esterification Pathways for Cyclohexyl 2-aminopropanoate Hydrochloride

Esterification is a fundamental reaction in organic chemistry that forms an ester from a carboxylic acid and an alcohol. For amino acids, this reaction requires specific conditions to manage the presence of both the amino and carboxylic acid functional groups.

Direct Esterification from Alanine (B10760859) and Cyclohexanol (B46403) Precursors

Direct esterification, commonly known as Fischer-Speier esterification, is a primary method for synthesizing amino acid esters. numberanalytics.comorganic-chemistry.org This acid-catalyzed reaction involves the condensation of an amino acid with an alcohol. chemistrysteps.com In the synthesis of cyclohexyl 2-aminopropanoate hydrochloride, L-alanine or racemic alanine is reacted directly with cyclohexanol in the presence of a strong acid catalyst.

The reaction is an equilibrium process, and to achieve high yields, the equilibrium must be shifted towards the product side. organic-chemistry.orgchemistrysteps.com This is typically accomplished by using an excess of one reactant (usually the alcohol) or by removing the water formed during the reaction. chemistrysteps.comoperachem.com Common methods for water removal include azeotropic distillation using a Dean-Stark apparatus with a solvent like toluene (B28343) or benzene. operachem.com

Strong acid catalysts are essential for this reaction. Commonly used catalysts include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), and anhydrous hydrogen chloride (HCl) gas. operachem.comnih.govacademax.com When HCl is used, it serves both as the catalyst and as the source for the formation of the final hydrochloride salt. academax.com Another effective reagent for this transformation is thionyl chloride (SOCl₂). In this case, thionyl chloride reacts with the alcohol (cyclohexanol) in situ to form an intermediate that readily reacts with the amino acid. This method is advantageous as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which helps to drive the reaction to completion.

A similar synthesis for L-alanine isopropyl ester hydrochloride has been detailed, providing a model for the cyclohexyl analog. google.com In this process, L-alanine is reacted with isopropanol (B130326) and a small amount of thionyl chloride, often with a solid catalyst like alumina, followed by the addition of HCl to ensure the formation of the hydrochloride salt. google.com High yields and purity are reported for this analogous reaction.

| Reactants | Catalyst/Reagent | Solvent | Reaction Conditions | Yield | Purity | Reference |

| L-Alanine, Isopropanol | Thionyl Chloride, Alumina | Isopropanol | 40°C, 24 hours | 92.5% | 99.4% | google.com |

| L-Alanine, Isopropanol | Thionyl Chloride, Silicon Dioxide | Isopropanol | 40°C, 24 hours | 92.1% | 99.4% | google.com |

| Amino Acids, Benzyl Alcohol | Hydrogen Chloride | 1,2-Dichloroethane | 83°C, 4-6 hours | ~65% | N/A | academax.com |

Table 1: Examples of Direct Esterification Conditions for Alanine Esters and Related Analogs.

Advanced Catalytic Approaches in Ester Formation

Modern synthetic chemistry has introduced advanced catalytic systems to improve the efficiency, selectivity, and environmental footprint of esterification reactions. These methods often operate under milder conditions and can offer greater control over the reaction outcome.

One significant advancement is the use of transition metal catalysts. Molybdenum-based catalysts, for example, have been employed in the amination of α-hydroxy esters to produce N-protected α-amino acid esters in high yields. nih.govnih.gov This "hydrogen borrowing" methodology involves the temporary oxidation of the alcohol, followed by imine formation and reduction. nih.gov This approach is notable for its high atom economy, with water being the only byproduct. nih.gov Research has shown that cyclohexyl-based esters can be synthesized with high efficiency using this catalytic system. nih.gov

Organocatalysis, which uses small organic molecules as catalysts, has also emerged as a powerful tool for synthesizing amino acid esters. figshare.comacs.orgnih.gov These catalysts can facilitate reactions under mild conditions and are often used in multi-step, one-pot sequences to build complex molecules. acs.orgresearchgate.net For instance, a domino ring-opening esterification (DROE) approach can be used to produce a variety of α-amino acid esters. figshare.com

Ionic liquids have also been investigated as "green" catalysts and solvents for the esterification of amino acids. researchgate.net Their unique properties, such as low vapor pressure and high thermal stability, make them an attractive alternative to traditional volatile organic solvents. Certain ionic liquids can effectively catalyze the esterification of various amino acids, often with simplified work-up procedures. researchgate.net

| Catalytic System | Substrates | Key Features | Product Type | Reference |

| Molybdenum Hexacarbonyl & Phosphoric Acid | α-Hydroxy Esters, Amines | Hydrogen borrowing, atom-economic, broad scope | N-Protected α-Amino Acid Esters | nih.govd-nb.info |

| Cinchona Alkaloid-based Organocatalyst | Aldehydes, Anilines, Alcohols | One-pot, domino reaction, enantioselective | (R)- and (S)-α-Arylglycine Esters | figshare.comnih.gov |

| N-ethylpyridinium trifluoroacetate (B77799) [EtPy][CF₃CO₂] | Amino Acids, Alcohols | "Green" catalyst, mild conditions, simple work-up | Amino Acid Esters | researchgate.net |

Table 2: Overview of Advanced Catalytic Methods for Amino Acid Ester Synthesis.

Stereoselective Synthesis of Enantiomeric Forms

The biological activity of molecules is often dependent on their stereochemistry. Therefore, methods for synthesizing specific enantiomers of cyclohexyl 2-aminopropanoate hydrochloride are of significant importance. Stereoselective synthesis aims to produce a single enantiomer or diastereomer in high excess.

Asymmetric Synthetic Routes Employing Chiral Auxiliaries and Catalysts

Asymmetric synthesis creates a chiral product from achiral or prochiral starting materials. This is often achieved by using a chiral catalyst or a chiral auxiliary. wikipedia.orgwikiwand.com

A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgwikiwand.com After the desired stereocenter has been created, the auxiliary is removed. Cyclohexyl-based chiral auxiliaries, such as trans-2-phenyl-1-cyclohexanol, have proven effective in inducing high diastereofacial selectivity in various carbon-carbon bond-forming reactions. sigmaaldrich.com In the context of amino acid synthesis, an auxiliary can be attached to an alanine derivative to control the stereochemistry of subsequent alkylation or other modifications.

Asymmetric catalysis involves the use of a chiral catalyst to influence the stereochemistry of a reaction. This approach is highly efficient as a small amount of the catalyst can generate a large quantity of the chiral product. Molybdenum-catalyzed asymmetric amination, facilitated by a cooperative system of a chiral molybdenum complex and a chiral phosphoric acid (CPA), can produce chiral α-amino acid esters from simple prochiral α-hydroxy esters and amines with good yield and enantioselectivity. nih.govd-nb.info Similarly, organocatalytic methods, often employing catalysts derived from natural products like Cinchona alkaloids, have been successfully used for the enantioselective synthesis of α-amino acid esters. acs.orgrsc.org

Diastereoselective Strategies for Enantiomeric Control

Diastereoselective synthesis involves reactions that favor the formation of one diastereomer over others. When starting with an enantiomerically pure starting material, such as L-alanine, a diastereoselective reaction can be used to control the formation of a second stereocenter. While cyclohexyl 2-aminopropanoate has only one stereocenter derived from alanine, diastereoselective strategies are crucial for the synthesis of more complex analogs with multiple chiral centers.

For example, the synthesis of vicinal amino alcohols from amino acid precursors relies heavily on diastereoselective reduction of a ketone or addition of an organometallic reagent to an aldehyde. rsc.org The inherent chirality of the amino acid starting material influences the facial selectivity of the attack on the carbonyl group, leading to the preferential formation of one diastereomer. The choice of reagents and reaction conditions is critical for maximizing the diastereomeric excess (d.e.).

Post-Synthetic Resolution Techniques for High Enantiomeric Purity

When a synthesis results in a racemic mixture (a 50:50 mixture of enantiomers), a resolution process is required to separate the individual enantiomers. libretexts.orgjackwestin.com

One of the most common methods is crystallization of diastereomeric salts . wikipedia.org This technique involves reacting the racemic amino acid ester with a single enantiomer of a chiral resolving agent, such as tartaric acid or mandelic acid. libretexts.orgnih.gov This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, they can often be separated by fractional crystallization. jackwestin.com Once the diastereomeric salts are separated, the original enantiomers of the amino acid ester can be recovered by treatment with an acid or base to remove the resolving agent.

Enzymatic resolution is another powerful technique that takes advantage of the high stereospecificity of enzymes. Enzymes like lipases and proteases can selectively catalyze a reaction on only one enantiomer of a racemic mixture. nih.govnih.gov For example, a lipase (B570770) can be used to selectively hydrolyze the L-enantiomer of a racemic amino acid ester back to the L-amino acid, leaving the D-enantiomer of the ester unreacted. nih.gov The resulting mixture of the L-amino acid and the D-amino acid ester can then be easily separated based on their different chemical properties. This method is valued for its high selectivity and mild, environmentally friendly reaction conditions. researchgate.net

Synthesis of Structural Analogs and Homologs of Cyclohexyl 2-aminopropanoate Hydrochloride

The synthetic principles applied to Cyclohexyl 2-aminopropanoate hydrochloride can be extended to a variety of its structural analogs. These variations primarily involve modifications to the ester group or the cyclohexyl ring, allowing for the fine-tuning of the molecule's physical and chemical properties.

Variations in the Alkyl Ester Chain (e.g., Methyl, Ethyl, Butyl, Isopropyl, Cyclopentyl, Tetrahydro-2H-pyran-4-yl)

The synthesis of various alkyl esters of L-alanine hydrochloride is a well-established practice, often employing Fischer esterification or methods involving thionyl chloride.

Methyl and Ethyl Esters: The synthesis of L-alanine methyl ester hydrochloride can be achieved by reacting L-alanine with methanol (B129727) in the presence of trimethylchlorosilane, offering a convenient and high-yielding room temperature reaction. nih.gov Alternatively, thionyl chloride in methanol is a common reagent system. orgsyn.org Similarly, L-alanine ethyl ester hydrochloride is synthesized by reacting L-alanine with ethanol (B145695) and thionyl chloride, followed by refluxing the mixture. chemicalbook.com

Isopropyl and Tert-Butyl Esters: For the synthesis of L-alanine isopropyl ester hydrochloride, L-alanine is reacted with isopropanol and a small amount of thionyl chloride, often with a catalyst such as alumina. guidechem.comgoogle.com The reaction is typically followed by the addition of hydrochloric acid to form the salt. guidechem.com The tert-butyl ester is also a valuable derivative, and its hydrochloride salt is used in peptide synthesis. chemimpex.comscientificlabs.co.uk A general method for preparing amino acid tert-butyl esters involves reacting the amino acid with isobutylene (B52900) in the presence of an acid catalyst, followed by treatment with HCl. google.com

The following table summarizes the synthesis of various L-alanine alkyl ester hydrochlorides:

| Ester | Alcohol | Reagents | Key Conditions | Yield | Purity |

| Methyl | Methanol | Trimethylchlorosilane | Room Temperature | Good to Excellent | - |

| Ethyl | Ethanol | Thionyl Chloride | Reflux | >80% | - |

| Isopropyl | Isopropanol | Thionyl Chloride, Alumina | 40°C, 24 hours | 92.5% | 99.4% |

| Tert-Butyl | Isobutylene | Acid Catalyst, HCl | - | - | - |

Cyclohexyl Ester: While a direct, detailed synthesis of Cyclohexyl 2-aminopropanoate hydrochloride is not extensively documented in readily available literature, its preparation would logically follow the established principles of amino acid esterification. A plausible route involves the reaction of N-protected L-alanine with cyclohexanol, followed by deprotection and salt formation. One referenced method outlines a multi-step reaction starting with the coupling of an unspecified precursor with 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride in dichloromethane, followed by treatment with trifluoroacetic acid. chemicalbook.com

Modifications and Substitutions on the Cyclohexyl Ring (e.g., 2-isopropyl-5-methylcyclohexyl)

Modifications to the cyclohexyl ring introduce additional chirality and steric bulk, which can be useful in various applications, including asymmetric synthesis. A notable example is the ester derived from L-menthol, which is a 2-isopropyl-5-methylcyclohexanol.

The synthesis of 2-isopropyl-5-methylcyclohexyl 2-aminopropanoate hydrochloride would involve the esterification of L-alanine with L-menthol. A related synthesis of (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl 4-aminobutyrate hydrochloride has been reported via Steglich esterification. researchgate.netresearchgate.net In this method, Boc-protected GABA was reacted with L-menthol in the presence of N,N′-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (B28879) (DMAP), followed by deprotection with HCl. researchgate.netresearchgate.net A similar approach could be applied to N-Boc-L-alanine to yield the desired product.

Nucleophilic Transformations at the Alpha-Amino Group

The primary amine of Cyclohexyl 2-aminopropanoate hydrochloride is a key site for nucleophilic transformations, allowing for the introduction of a variety of substituents. These reactions typically require the free base form of the amino ester, which can be generated in situ or prior to the reaction.

The alpha-amino group readily undergoes acylation with acylating agents such as acyl chlorides and anhydrides to form the corresponding N-acyl derivatives. This reaction is fundamental in peptide synthesis and is often carried out in the presence of a base to neutralize the hydrochloric acid produced. rsc.org

Alkylation of the alpha-amino group can be achieved using alkyl halides. However, this method can suffer from poor selectivity, potentially leading to mixtures of mono- and di-alkylated products. More controlled and efficient methods for N-alkylation of α-amino acid esters have been developed using alcohols as alkylating agents, catalyzed by ruthenium complexes. This approach is atom-economical, often proceeds with high retention of stereochemistry, and produces water as the only byproduct. rsc.orgresearchgate.net

N-arylation of amino acid esters, a challenging transformation due to the potential for racemization, has been accomplished using various methods. Palladium-catalyzed N-arylations using aryl bromides or triflates have been reported for amino acid tert-butyl esters, providing access to N-aryl peptides. atamanchemicals.com Another approach involves the use of cyclohexanones as aryl sources under continuous-flow conditions with a palladium catalyst, which has been shown to afford N-arylated amino acids with minimal racemization. researchgate.netresearchgate.net

A selection of reported N-alkylation and N-arylation reactions of amino acid esters is presented in the table below, illustrating the scope and efficiency of these transformations.

| Amino Acid Ester Derivative | Alkylating/Arylating Agent | Catalyst/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Phenylalanine pentyl ester | 4-Methylbenzyl alcohol | Ruthenium complex, Diphenylphosphate | N-(4-Methylbenzyl)phenylalanine pentyl ester | Good to Excellent | rsc.org |

| Glycine ethyl ester hydrochloride | 2-Cyclohexen-1-one | Pd/C, CaCO3, Toluene, 140°C | N-Phenylglycine ethyl ester | Good | researchgate.net |

| Various amino acid tert-butyl esters | 4-Bromo-N,N-dimethylaniline | Palladium catalyst | N-(4-(Dimethylamino)phenyl) amino acid tert-butyl esters | Not specified | atamanchemicals.com |

The formation of an amide bond between the amino group of Cyclohexyl 2-aminopropanoate hydrochloride and a carboxylic acid is a cornerstone of peptide and peptidomimetic synthesis. This reaction typically requires the activation of the carboxylic acid component to enhance its electrophilicity. Common activating agents include carbodiimides, phosphonium (B103445) salts, and aminium salts. chemimpex.com

The cyclohexyl ester group can serve as a protecting group for the C-terminus of the alanine residue during peptide synthesis. Its stability under various coupling conditions and its influence on the properties of the resulting peptide, such as hydrophobicity, make it a useful tool in the design of bioactive peptides. chemicalbook.com The incorporation of amino acids with bulky side chains like cyclohexylalanine (a related structure) can enhance the stability and bioavailability of peptide-based drug candidates. chemicalbook.com

Peptidomimetics are compounds that mimic the structure and function of natural peptides but with improved properties, such as enhanced stability towards enzymatic degradation. nih.gov Cyclohexyl 2-aminopropanoate hydrochloride can be a valuable building block in the synthesis of peptidomimetics, where the cyclohexyl group can introduce conformational constraints or improve pharmacokinetic properties. Various macrocyclization strategies for creating cyclic peptides and peptidomimetics often involve the formation of amide bonds. beilstein-journals.org

Ester Cleavage and Exchange Reactions

The ester functionality of Cyclohexyl 2-aminopropanoate hydrochloride is susceptible to cleavage and exchange reactions, which are important for both deprotection strategies and the synthesis of new derivatives.

The hydrolysis of the ester bond in Cyclohexyl 2-aminopropanoate hydrochloride can be catalyzed by either acid or base. Alkaline hydrolysis of esters is known to follow second-order kinetics, being first-order with respect to both the ester and the hydroxide (B78521) ion. researchgate.net The proposed mechanism for base-catalyzed hydrolysis involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the cyclohexanolate leaving group to yield the carboxylate.

Kinetic studies on the alkaline hydrolysis of various esters have shown that the rate of hydrolysis is influenced by the electronic and steric effects of the substituents on both the acyl and alcohol portions of the ester. researchgate.net For amino acid esters, the rate of hydrolysis can be significantly accelerated by the coordination of a metal ion to the amino group, which can facilitate the nucleophilic attack on the ester carbonyl. pharmablock.comnih.govnih.gov

Transesterification is the process of exchanging the alcohol group of an ester with another alcohol. This reaction can be catalyzed by either acids or bases and is typically an equilibrium process. To drive the reaction to completion, a large excess of the new alcohol is often used.

Cyclohexyl 2-aminopropanoate hydrochloride can undergo transesterification with various alcohols to yield different esters of alanine. This reaction provides a route to diversify the ester functionality, which can be useful for modifying the properties of the molecule or for synthesizing a library of related compounds. The mechanism of base-catalyzed transesterification involves the nucleophilic attack of an alkoxide on the ester carbonyl, followed by the elimination of the original alcohol. In contrast, acid-catalyzed transesterification proceeds through the protonation of the carbonyl oxygen, which activates the ester towards nucleophilic attack by the new alcohol.

Cyclohexyl Ring Reactivity and Functionalization

The cyclohexyl ring in Cyclohexyl 2-aminopropanoate hydrochloride is generally considered to be a chemically inert, saturated hydrocarbon moiety. However, under specific conditions, C-H bonds on the cyclohexyl ring can be functionalized.

Modern synthetic methods have enabled the direct functionalization of unactivated C(sp³)–H bonds, including those on cyclohexane (B81311) rings. Palladium-catalyzed C–H arylation has been demonstrated for various cycloalkane carboxylic acids, where the carboxylic acid group directs the catalyst to a specific C–H bond. While this has not been specifically reported for Cyclohexyl 2-aminopropanoate hydrochloride, it suggests a potential pathway for the functionalization of the cyclohexyl ring.

Furthermore, palladium-catalyzed α-arylation of 4-substituted cyclohexyl esters has been achieved, demonstrating that C-H bonds adjacent to the ester oxygen can be selectively functionalized. Research into the transannular C–H functionalization of cycloalkanes also opens up possibilities for modifying the cyclohexyl ring at positions remote from the ester linkage. These advanced catalytic methods provide potential routes to introduce new functional groups onto the cyclohexyl ring, thereby expanding the chemical diversity of derivatives that can be synthesized from Cyclohexyl 2-aminopropanoate hydrochloride.

The table below summarizes potential C-H functionalization reactions applicable to cyclohexyl moieties based on literature precedents for related structures.

| Substrate Type | Reaction Type | Catalyst/Reagents | Potential Product Type | Reference |

|---|---|---|---|---|

| Cycloalkane Carboxylic Acids | Transannular γ-C–H Arylation | Palladium catalyst, Quinuclidine-pyridone ligands | γ-Aryl Cycloalkane Carboxylic Acids | |

| 4-Substituted Cyclohexyl Esters | α-Arylation | [(t-Bu3P)PdBr]2 | α-Aryl-4-substituted Cyclohexyl Esters | |

| Primary Amines with Cyclohexyl Groups | γ-C–H Arylation | Palladium catalyst, Alkyl acetal (B89532) (transient directing group) | γ-Aryl Cyclohexylamines | researchgate.net |

Stereochemical Implications of Ring Transformations

Currently, there is a lack of specific studies in the accessible scientific literature that investigate the stereochemical implications of ring transformations involving Cyclohexyl 2-aminopropanoate hydrochloride. Research on the conformational changes and stereochemical outcomes of reactions that alter the cyclohexyl ring of this particular compound has not been reported. General principles of cyclohexane stereochemistry, such as chair-boat interconversions and the influence of axial versus equatorial substituents on reactivity, are well-established; however, their specific application to and experimental validation with Cyclohexyl 2-aminopropanoate hydrochloride are not documented.

Selective Derivatization of the Cyclohexyl Moiety

Investigations into the selective derivatization of the cyclohexyl moiety of Cyclohexyl 2-aminopropanoate hydrochloride are not described in the current body of scientific literature. While methods for the functionalization of cyclohexane rings are known in organic synthesis, specific protocols and research findings detailing the selective introduction of functional groups onto the cyclohexyl part of this amino acid ester hydrochloride are absent. There is no available data on reaction conditions, regioselectivity, or stereoselectivity for such derivatizations.

Role in Multicomponent Reactions and Domino Processes

The specific role and mechanistic behavior of Cyclohexyl 2-aminopropanoate hydrochloride in multicomponent reactions (MCRs) and domino (cascade) processes have not been a subject of detailed investigation in published research. While amino esters are broadly utilized as components in various MCRs, such as the Ugi and Passerini reactions, to generate molecular diversity, studies focusing on the unique contributions or reactivity patterns of the cyclohexyl ester portion of this specific compound are not available. Consequently, there are no detailed research findings or data tables to present regarding its participation in these complex reaction sequences.

Integration into Complex Organic Molecule Synthesis

As a chiral building block, Cyclohexyl 2-aminopropanoate hydrochloride offers synthetic chemists a versatile scaffold for constructing complex organic structures. nih.govenamine.net The defined stereocenter of the alanine backbone is fundamental in asymmetric synthesis, where the precise three-dimensional arrangement of atoms is critical for biological function. The cyclohexyl ester moiety is not merely a protecting group; its bulky and lipophilic nature can influence the conformational properties of the molecule and enhance its solubility in organic solvents, facilitating reactions and purification processes.

The use of such chiral precursors is a cornerstone of drug development, as biological targets are inherently chiral, and interactions often require a strict stereochemical match. enamine.net The integration of this building block can occur through various synthetic transformations involving either the amino group or the ester functionality, allowing for its incorporation into a wide array of molecular architectures.

Precursor in Nucleoside and Nucleotide Prodrug Strategies (e.g., ProTides)

One of the most significant applications of Cyclohexyl 2-aminopropanoate hydrochloride is its role as a key precursor in the ProTide (Pro-nucleotide) prodrug strategy. nih.govnih.gov This technology is designed to overcome the challenges associated with delivering phosphorylated nucleoside analogues, which are often potent antiviral or anticancer agents, into cells. Nucleoside monophosphates are typically too polar to cross cell membranes efficiently, and the initial phosphorylation step of the parent nucleoside can be slow and inefficient.

The ProTide approach masks the negatively charged phosphate (B84403) group with two key promoieties: an aryl group and an amino acid ester. nih.govnih.gov Cyclohexyl 2-aminopropanoate hydrochloride provides the amino acid ester component. This strategic masking renders the entire nucleotide prodrug neutral and lipophilic, thereby facilitating its passive diffusion across the cell membrane. Once inside the cell, the masking groups are cleaved by intracellular enzymes to release the active nucleoside monophosphate, which can then be further phosphorylated to the active triphosphate form. nih.gov

Table 1: Components of the ProTide Prodrug Strategy

| Component | Function | Example Moiety from Prodrug Synthesis |

|---|---|---|

| Nucleoside/Nucleotide Analogue | The core therapeutic agent. | Sofosbuvir, Tenofovir Alafenamide |

| Phosphate/Phosphonate Group | The target for masking. | Monophosphate |

| Aryl Group | One of the masking promoieties. | Phenyl, 1-Naphthyl, 2-Naphthyl |

The chemical linkage at the heart of the ProTide strategy is a phosphoramidate (B1195095) bond. The synthesis involves the coupling of the amino group of Cyclohexyl 2-aminopropanoate with a phosphoryl chloride intermediate derived from the nucleoside and the aryl group. This reaction forms a stable phosphoramidate prodrug.

The choice of the amino acid ester is critical for the efficacy of the prodrug, as it influences the rate of enzymatic cleavage and, consequently, the intracellular release of the active drug. While L-alanine derivatives are widely used, the specific ester, in this case, the cyclohexyl ester, can modulate the prodrug's properties. nih.gov The bulky cyclohexyl group can impact the molecule's lipophilicity and its interaction with metabolic enzymes. The successful application of this methodology has led to the development of blockbuster antiviral drugs, demonstrating the power of this synthetic strategy. nih.govnih.gov

Utilization in the Synthesis of Strained Heterocyclic Systems (e.g., Azetidines)

Amino acids and their derivatives are valuable starting materials for the synthesis of heterocyclic compounds, including strained four-membered rings like azetidines. nih.govmagtech.com.cn Azetidines are important structural motifs in medicinal chemistry and are considered constrained analogues of amino acids or other bioactive molecules. acs.orgrsc.org

While direct synthesis examples involving Cyclohexyl 2-aminopropanoate hydrochloride are not prominently documented in readily available literature, the general principles of amino acid chemistry support its potential use in such transformations. Synthetic routes to azetidines often involve intramolecular cyclization reactions. rsc.orgnih.gov An amino acid derivative like Cyclohexyl 2-aminopropanoate could be chemically modified to introduce a leaving group at the gamma-position of the amino acid backbone, which could then undergo an intramolecular nucleophilic substitution by the nitrogen atom to form the azetidine (B1206935) ring. The cyclohexyl ester would serve to protect the carboxylic acid functionality during these synthetic steps. The synthesis of these strained rings is challenging but synthetically valuable, as they offer unique structural and physicochemical properties. umich.edu

Contributions to Amino Acid Surrogate Design and Peptidomimetic Scaffolds

The development of amino acid surrogates and peptidomimetics is a crucial strategy in medicinal chemistry to create drug candidates with improved properties, such as enhanced stability against enzymatic degradation, better bioavailability, and controlled conformations. buffalostate.edu Cyclohexyl 2-aminopropanoate and related structures like L-cyclohexylalanine serve as important components in this field. medchemexpress.comchemimpex.com

The cyclohexyl group is a non-proteinogenic side chain that can be used to replace the side chains of natural amino acids like leucine (B10760876) or phenylalanine. Its bulky, hydrophobic nature can significantly influence the peptide's secondary structure and its binding affinity to biological targets. chemimpex.com By incorporating amino acids with such non-natural side chains, researchers can design peptidomimetics that mimic the structure of a native peptide's active region but with superior pharmacological properties. The use of these building blocks allows for the design of conformationally constrained oligomers that are more cell-permeable and proteolytically stable. buffalostate.edu

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| Cyclohexyl 2-aminopropanoate hydrochloride |

| Alanine |

| Leucine |

| Phenylalanine |

| L-cyclohexylalanine |

| Sofosbuvir |

| Tenofovir alafenamide |

| Azetidine |

| Phosphoramidate |

| Phosphoryl chloride |

| Nucleoside monophosphate |

Advanced Spectroscopic and Chromatographic Characterization for Research Purity and Structure

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural analysis of organic molecules. For Cyclohexyl 2-aminopropanoate hydrochloride, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides a comprehensive map of the atomic connectivity and chemical environment of each nucleus.

Proton (¹H) NMR Spectroscopic Data Interpretation

The ¹H NMR spectrum of Cyclohexyl 2-aminopropanoate hydrochloride is anticipated to exhibit distinct signals corresponding to the protons of the cyclohexyl ring, the alaninate (B8444949) moiety, and the ammonium (B1175870) group. The chemical shifts are influenced by the electron-withdrawing effects of the ester and ammonium functionalities.

Protons on the cyclohexyl ring would likely appear as a series of overlapping multiplets in the upfield region, typically between δ 1.2 and 2.0 ppm. The proton attached to the carbon bearing the ester oxygen (methine proton) would be shifted downfield, likely in the range of δ 4.8-5.0 ppm, due to the deshielding effect of the oxygen atom.

The alaninate portion of the molecule would show a characteristic doublet for the methyl protons (CH₃) around δ 1.5 ppm, coupled to the adjacent methine proton. This methine proton (α-proton) would appear as a quartet further downfield, likely in the δ 4.0-4.2 ppm region, due to the influence of the adjacent ester and ammonium groups. The protons of the ammonium group (-NH₃⁺) are expected to produce a broad singlet, the chemical shift of which can be variable and dependent on concentration and the solvent used.

Interactive Data Table: Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Cyclohexyl CH | 4.8-5.0 | Multiplet |

| Cyclohexyl CH₂ | 1.2-2.0 | Multiplets |

| Alaninate α-CH | 4.0-4.2 | Quartet |

| Alaninate β-CH₃ | ~1.5 | Doublet |

| Ammonium NH₃⁺ | Variable | Broad Singlet |

Carbon-13 (¹³C) NMR Spectroscopic Data Interpretation

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the ester group is expected to be the most downfield signal, typically appearing in the range of δ 170-175 ppm. The carbon atom of the cyclohexyl ring attached to the oxygen (C-O) would resonate around δ 75-80 ppm. The carbons of the cyclohexyl ring would produce a set of signals in the aliphatic region, generally between δ 20 and 40 ppm.

For the alaninate moiety, the α-carbon (attached to the nitrogen) would be found around δ 50-55 ppm, and the methyl carbon (β-carbon) would be observed at a more upfield position, typically δ 15-20 ppm.

Interactive Data Table: Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Carbonyl C=O | 170-175 |

| Cyclohexyl C-O | 75-80 |

| Alaninate α-C | 50-55 |

| Cyclohexyl CH₂ | 20-40 |

| Alaninate β-C | 15-20 |

Advanced Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other. For instance, it would show a cross-peak between the alaninate α-proton and the β-methyl protons, confirming their adjacent relationship. It would also show intricate correlations among the protons of the cyclohexyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would definitively link each proton signal to its corresponding carbon signal, for example, connecting the downfield cyclohexyl methine proton to its carbon, and the alaninate protons to their respective carbons.

Mass Spectrometry (MS) for Precise Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique well-suited for analyzing polar and ionic compounds like Cyclohexyl 2-aminopropanoate hydrochloride. In positive ion mode, the spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ of the free base (Cyclohexyl 2-aminopropanoate), where M represents the molecular mass of the free base.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

HRMS provides a highly accurate mass measurement of the parent ion, which allows for the determination of its elemental composition. For the [M+H]⁺ ion of Cyclohexyl 2-aminopropanoate, HRMS would confirm the molecular formula of the free base as C₉H₁₇NO₂. This precise mass measurement is a critical step in the unambiguous identification of the compound.

Interactive Data Table: Predicted Mass Spectrometry Data

| Technique | Ion | Predicted m/z | Information Obtained |

| ESI-MS | [M+H]⁺ | ~172.13 | Molecular weight of the free base |

| HRMS | [M+H]⁺ | ~172.1332 | Elemental Composition (C₉H₁₈NO₂⁺) |

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule. For Cyclohexyl 2-aminopropanoate hydrochloride, the IR spectrum provides valuable information by revealing characteristic absorption bands corresponding to its key structural features. The primary amine is protonated as a hydrochloride salt (-NH3+), and this, along with the ester group and the cyclohexyl ring, produces a distinct spectroscopic fingerprint.

The N-H stretching vibrations of the primary ammonium salt typically appear as a broad band in the 3200-2800 cm⁻¹ region, often overlapping with the C-H stretching bands. Asymmetric and symmetric bending vibrations for the -NH3+ group are expected around 1600-1575 cm⁻¹ and 1550-1500 cm⁻¹, respectively.

A strong, sharp absorption peak characteristic of the ester carbonyl (C=O) group stretching is anticipated in the range of 1750-1735 cm⁻¹. The presence of the cyclohexyl ester is further confirmed by C-O stretching vibrations, which typically result in two distinct bands between 1300-1000 cm⁻¹. The C-H stretching vibrations of the cyclohexyl and methyl groups are observed as multiple bands in the 3000-2850 cm⁻¹ region.

Table 1: Expected Infrared Absorption Bands for Cyclohexyl 2-aminopropanoate hydrochloride

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Primary Amine Salt (-NH3+) | N-H Stretch | 3200 - 2800 | Strong, Broad |

| Primary Amine Salt (-NH3+) | N-H Bend (Asymmetric) | 1600 - 1575 | Medium |

| Primary Amine Salt (-NH3+) | N-H Bend (Symmetric) | 1550 - 1500 | Medium |

| Ester (-C=O) | C=O Stretch | 1750 - 1735 | Strong, Sharp |

| Ester (-C-O-) | C-O Stretch | 1300 - 1000 | Strong |

| Alkane (Cyclohexyl, Methyl) | C-H Stretch | 3000 - 2850 | Medium to Strong |

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Purity and Enantiomeric Excess Analysis

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful separation techniques essential for determining the purity and, when using chiral methods, the enantiomeric excess of pharmaceutical compounds. jiangnan.edu.cn For Cyclohexyl 2-aminopropanoate hydrochloride, which is a non-volatile salt, HPLC is the more direct and common method for purity analysis. A reversed-phase HPLC (RP-HPLC) method, typically utilizing a C18 column, can effectively separate the main compound from process-related impurities and degradation products. pensoft.net

GC is primarily suitable for analyzing volatile and thermally stable compounds. chromatographyonline.com While the direct analysis of the hydrochloride salt by GC is challenging due to its low volatility, this technique is invaluable for quantifying volatile impurities, residual solvents, or volatile starting materials used in its synthesis. rroij.com

Chiral HPLC for Enantiomeric Purity Determination

Since Cyclohexyl 2-aminopropanoate contains a chiral center, determining its enantiomeric purity is critical. Chiral HPLC is the definitive method for separating and quantifying enantiomers, allowing for the precise determination of enantiomeric excess (ee). heraldopenaccess.us This technique employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

For compounds structurally similar to Cyclohexyl 2-aminopropanoate, a normal-phase chiral HPLC method has proven effective. rsc.org An example of such a method involves using a polysaccharide-based CSP, such as cellulose (B213188) tris(3,5-dimethylphenylcarbamate), which is known for its broad applicability in resolving chiral compounds. nih.gov The separation allows for the integration of the peaks corresponding to each enantiomer, and the enantiomeric excess is calculated from these peak areas.

Table 2: Example Chiral HPLC Method Parameters for Enantiomeric Purity Analysis

| Parameter | Condition |

|---|---|

| Column | Chiralcel OJ (or similar polysaccharide-based CSP) |

| Mobile Phase | Hexane / Isopropanol (B130326) / Dimethylamine (e.g., 90:10:0.1 v/v/v) rsc.org |

| Flow Rate | 0.5 - 1.0 mL/min rsc.orgwiley-vch.de |

| Column Temperature | Ambient or controlled (e.g., 25-35 °C) nih.gov |

| Detection | UV at 225 nm rsc.org |

| Injection Volume | 5 - 20 µL |

LC-MS and GC-MS for Mixture Analysis and Trace Impurities

Hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) provide an unparalleled level of sensitivity and specificity for the analysis of complex mixtures and the identification of trace-level impurities. ajrconline.org These methods are crucial for developing a comprehensive impurity profile for active pharmaceutical ingredients (APIs). thermofisher.com

LC-MS: This is the premier technique for analyzing Cyclohexyl 2-aminopropanoate hydrochloride and its non-volatile impurities. kuleuven.be The liquid chromatograph separates the components of a sample, which are then ionized (e.g., via Electrospray Ionization, ESI) and introduced into the mass spectrometer. The MS provides mass-to-charge ratio (m/z) data, enabling the determination of the molecular weight of the parent compound and its impurities. nih.gov Tandem MS (MS/MS) can be used to fragment ions, providing structural information for unambiguous impurity identification. nih.gov

GC-MS: This method is ideal for identifying volatile or semi-volatile organic impurities that may be present from the synthesis, such as unreacted starting materials or solvent residues. shimadzu.com For polar or non-volatile trace impurities, derivatization (e.g., silylation) may be required to increase their volatility and thermal stability for GC analysis. chromatographyonline.comshimadzu.com The mass spectrometer detector offers high selectivity and sensitivity, often operating in Single Ion Monitoring (SIM) mode to detect specific impurities at very low levels. chromatographyonline.com

Table 3: Application of Mass Spectrometry Techniques for Impurity Analysis

| Technique | Application for Cyclohexyl 2-aminopropanoate hydrochloride | Advantages |

|---|---|---|

| LC-MS | Purity assay; identification and quantification of non-volatile process impurities and degradation products. | High sensitivity and specificity; applicable to a wide range of compounds without derivatization; provides molecular weight information. kuleuven.be |

| GC-MS | Analysis of residual solvents and volatile starting materials; identification of volatile byproducts. | Excellent for separating and identifying volatile compounds; high resolution and sensitivity. thermofisher.com |

Thin-Layer Chromatography (TLC) in Reaction Monitoring and Preliminary Assessment

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the qualitative monitoring of chemical reactions and for the preliminary assessment of compound purity. libretexts.org During the synthesis of Cyclohexyl 2-aminopropanoate hydrochloride, TLC can be employed to track the consumption of starting materials and the formation of the desired product. rochester.edu

A typical procedure involves spotting a TLC plate with the starting material, the reaction mixture, and a "co-spot" containing both. libretexts.orgrochester.edu The plate is developed in an appropriate solvent system, and the separated spots are visualized, often using a UV lamp or a chemical stain. The progress of the reaction is determined by the disappearance of the starting material spot and the appearance of a new spot corresponding to the product. The Retention Factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a given solvent system and helps in its preliminary identification.

Table 4: Hypothetical TLC Monitoring of a Synthesis Reaction

| Lane | Spot Description | Rf Value | Interpretation |

|---|---|---|---|

| 1 | Starting Material (e.g., Alanine (B10760859) derivative) | 0.20 | Reference point for reactant. |

| 2 | Co-spot (Starting Material + Reaction Mixture) | 0.20, 0.55 | Confirms the identity of the remaining reactant and the new product in the mixture. rochester.edu |

Computational and Theoretical Studies on Cyclohexyl 2 Aminopropanoate Hydrochloride

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the chemical reactivity of molecules. DFT has become a popular method for calculating molecular properties due to its balance of accuracy and computational cost.

The electronic properties of Cyclohexyl 2-aminopropanoate hydrochloride are dictated by the distribution of electrons within the molecule. Key aspects of its electronic structure that can be determined using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive.

From the HOMO and LUMO energies, a variety of global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These descriptors, rooted in conceptual DFT, provide a framework for understanding reactivity trends. frontiersin.orgnih.govnih.gov

Table 1: Global Reactivity Descriptors Calculated from HOMO and LUMO Energies

| Descriptor | Formula | Chemical Significance |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Measures the escaping tendency of electrons from a system. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Represents the resistance to change in electron distribution. |

| Electrophilicity Index (ω) | ω = μ2 / 2η | Quantifies the ability of a molecule to accept electrons. |

In addition to global descriptors, DFT can be used to analyze local reactivity through tools like Molecular Electrostatic Potential (MEP) maps and Fukui functions. frontiersin.org An MEP map visualizes the charge distribution on the molecular surface, identifying electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack). For Cyclohexyl 2-aminopropanoate hydrochloride, the protonated amino group (-NH3+) would be a primary electrophilic site, while the oxygen atoms of the ester carbonyl group would be key nucleophilic sites. Fukui functions provide a more quantitative measure, indicating the change in electron density at a specific site upon the addition or removal of an electron, thereby pinpointing the most reactive atoms for nucleophilic and electrophilic reactions. nih.govacs.org

Conformational Analysis and Energetic Profiles of Stereoisomers

The flexibility of the cyclohexyl ring and the rotatable bonds in the side chain mean that Cyclohexyl 2-aminopropanoate hydrochloride can exist in multiple conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) and to determine their relative energies.

The cyclohexyl group predominantly adopts a chair conformation to minimize angular and torsional strain. For a substituted cyclohexane (B81311), there are two possible chair conformations that can interconvert via a "ring flip." The key consideration for Cyclohexyl 2-aminopropanoate hydrochloride is the position of the 2-aminopropanoate group on the ring—it can be either axial or equatorial.

Equatorial Conformer: The substituent group points away from the ring, in the "equator" of the molecule. This position is generally favored for bulky substituents.

Axial Conformer: The substituent group points vertically, parallel to the axis of the ring. This position can lead to steric hindrance with the other axial hydrogens on the same side of the ring, an unfavorable interaction known as a 1,3-diaxial interaction.

Due to the significant steric bulk of the aminopropanoate ester group, the equatorial conformer is expected to be substantially more stable than the axial conformer. Computational methods can precisely quantify this energy difference (ΔG). The energetic profile would show two low-energy wells corresponding to the two chair conformers, with the equatorial conformer being the global minimum.

For the (S)-stereoisomer, the chiral center at the alpha-carbon introduces further conformational possibilities due to rotation around the Cα-C(O) and C(O)-O bonds. A full conformational search would involve systematically rotating these bonds and the cyclohexyl ring to map the entire potential energy surface and identify all low-energy minima.

Table 2: Predicted Energetic Profile for Cyclohexyl Ring Conformers

| Conformer | Substituent Position | Key Steric Interactions | Predicted Relative Energy | Predicted Population at 298 K |

| 1 | Equatorial | Minimal | 0 kcal/mol (Global Minimum) | >99% |

| 2 | Axial | 1,3-Diaxial Interactions | High (> 5 kcal/mol) | <1% |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, such as the synthesis of Cyclohexyl 2-aminopropanoate hydrochloride. A common synthetic route is the Fischer esterification of L-alanine with cyclohexanol (B46403) under acidic conditions.

DFT calculations can be used to model this reaction step-by-step:

Reactant and Product Optimization: The geometries of the reactants (alanine, cyclohexanol, acid catalyst) and products (the ester hydrochloride, water) are optimized to find their lowest energy structures.

Transition State (TS) Searching: The highest energy point along the reaction pathway, the transition state, is located. This involves identifying a structure with a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.

Reaction Pathway Mapping: The Intrinsic Reaction Coordinate (IRC) method can be used to trace the path from the transition state down to the reactants and products, confirming that the located TS connects the desired species.

Prediction of Spectroscopic Signatures and Validation with Experimental Data

Computational chemistry allows for the accurate prediction of spectroscopic data, which is invaluable for structure confirmation and the interpretation of experimental results. DFT methods can calculate NMR chemical shifts and vibrational frequencies (IR).

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the NMR shielding tensors for each nucleus. These values can then be converted into chemical shifts (δ, in ppm) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). For Cyclohexyl 2-aminopropanoate hydrochloride, one would expect characteristic signals for the cyclohexyl protons (a complex multiplet in the 1.0-2.0 ppm range), the α-proton on the alanine (B10760859) moiety (~4.0 ppm), and the methyl group protons (~1.5 ppm). The 13C NMR spectrum would similarly show distinct signals for the carbonyl carbon (~170-175 ppm), the α-carbon (~50 ppm), and the various carbons of the cyclohexyl ring.

Infrared (IR) Spectroscopy: The vibrational frequencies of the molecule can be calculated from the second derivatives of the energy. These calculated frequencies correspond to the fundamental vibrational modes of the molecule. For Cyclohexyl 2-aminopropanoate hydrochloride, key predicted peaks would include:

N-H stretching: Strong, broad absorptions from the -NH3+ group around 3000-3200 cm-1.

C-H stretching: Absorptions from the cyclohexyl and alanine C-H bonds just below 3000 cm-1.

C=O stretching: A strong absorption from the ester carbonyl group around 1730-1750 cm-1.

N-H bending: A characteristic band around 1500-1600 cm-1.

C-O stretching: A strong band from the ester C-O linkage in the 1100-1300 cm-1 region.

Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental spectra. researchgate.net Comparing the predicted, scaled spectra with experimental data serves as a rigorous validation of the computed molecular structure.

Table 3: Predicted Characteristic IR Frequencies for Cyclohexyl 2-aminopropanoate Hydrochloride

| Vibrational Mode | Typical Experimental Range (cm-1) | Predicted DFT (Scaled) Range (cm-1) |

| N+-H Stretch | 3000 - 3200 (broad) | 3050 - 3250 |

| C-H Stretch (sp3) | 2850 - 2960 | 2900 - 3000 |

| C=O Stretch (Ester) | 1730 - 1750 | 1740 - 1760 |

| N-H Bend | 1500 - 1600 | 1520 - 1620 |

| C-O Stretch | 1100 - 1300 | 1120 - 1320 |

Analysis of Intermolecular Interactions and Hydrogen Bonding

In the solid state, the structure and stability of Cyclohexyl 2-aminopropanoate hydrochloride are governed by a network of intermolecular interactions, primarily hydrogen bonds. As an ammonium (B1175870) hydrochloride salt, the key interacting components are the ammonium cation ([R-NH3]+), the chloride anion (Cl-), and the ester group of neighboring molecules.

The primary and strongest interaction is expected to be the hydrogen bond between the protonated amino group (the donor) and the chloride anion (the acceptor). This N+-H···Cl- interaction is a powerful charge-assisted hydrogen bond that plays a crucial role in the crystal packing of amine hydrochlorides. researchgate.net

In addition to this primary interaction, the ammonium group has two other protons that can act as hydrogen bond donors. These can form hydrogen bonds with the carbonyl oxygen of the ester group on an adjacent molecule (N+-H···O=C). This interaction would link the molecules into chains or dimers. researchgate.netnih.gov

Crystal Structure Prediction: Algorithms can generate and rank plausible crystal packing arrangements based on calculated lattice energies.

Quantum Theory of Atoms in Molecules (QTAIM): This method analyzes the electron density topology to identify and characterize chemical bonds and intermolecular interactions. The presence of a bond critical point between two atoms is an indicator of an interaction.

Non-Covalent Interaction (NCI) Plots: These are visualizations that highlight regions of space involved in non-covalent interactions, color-coding them by their strength and type (e.g., attractive hydrogen bonds vs. repulsive steric clashes).

These analyses provide a detailed picture of the forces holding the molecules together in the solid state, explaining properties like melting point and solubility.

Q & A

Q. What are the recommended methods for synthesizing and purifying Cyclohexyl 2-aminopropanoate hydrochloride to achieve >95% purity?

Cyclohexyl 2-aminopropanoate hydrochloride (CAS 41324-79-2) is typically synthesized via esterification of L-alanine with cyclohexanol, followed by hydrochlorination. Critical purification steps include recrystallization from ethanol or methanol and vacuum drying. Purity verification requires HPLC with UV detection (λ = 210–220 nm) or proton NMR to confirm the absence of unreacted starting materials (e.g., cyclohexanol) and byproducts. Batch-specific certificates of analysis (CoA) should include retention time matches and spectral data .

Q. How should researchers handle and store this compound to ensure stability during experiments?

The compound is hygroscopic and requires storage at 2–8°C in airtight, light-resistant containers under inert gas (e.g., nitrogen). Pre-weighed aliquots minimize repeated exposure to ambient conditions. Stability studies suggest monitoring via thermal gravimetric analysis (TGA) to detect decomposition above 150°C. Avoid aqueous solutions unless buffered at pH 4–6, as hydrolysis of the ester bond can occur under alkaline conditions .

Q. What safety protocols are essential for laboratory handling?

While acute toxicity data are limited, assume moderate hazard (OSHA Health Hazard Rating = 2). Use nitrile gloves, lab coats, and safety goggles. In case of skin contact, wash with soap and water; for eye exposure, rinse with water for 15 minutes. Ventilation should maintain airborne concentrations below 1 mg/m³. Contaminated waste must be incinerated in compliance with local regulations .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activity of this compound?

Discrepancies in bioactivity data (e.g., receptor binding vs. functional assays) may arise from enantiomeric purity. The (S)-enantiomer (CAS 41324-79-2) is pharmacologically active, while the (R)-form may exhibit antagonistic effects. Use chiral HPLC (e.g., Chiralpak IA column, hexane:isopropanol mobile phase) to verify enantiomeric excess (≥98% for reliable results). Cross-validate findings with in vitro assays using enantiomerically pure standards .

Q. What advanced spectroscopic techniques are suitable for structural elucidation and impurity profiling?

High-resolution mass spectrometry (HRMS) with ESI+ ionization confirms the molecular ion [M+H]+ at m/z 208.10 (calculated: 208.097). Impurity profiling via LC-MS/MS can detect trace cyclohexyl chloride (byproduct of ester hydrolysis) at levels ≥0.1%. Solid-state NMR (13C CP/MAS) characterizes crystalline polymorphs, which impact solubility and bioavailability .

Q. How does the compound’s stereochemistry influence its interaction with biological targets?

Molecular docking simulations (e.g., AutoDock Vina) reveal that the (S)-enantiomer forms hydrogen bonds with conserved residues in GABA_A receptors (e.g., α1 subunit Tyr157). Compare binding affinities using radioligand displacement assays (3H-muscimol for GABA_A). Stereochemical integrity is critical: a 5% (R)-enantiomer contamination reduces efficacy by 40% in murine models .

Q. What strategies mitigate batch-to-batch variability in preclinical studies?

Implement quality-by-design (QbD) principles: control reaction temperature (±2°C) and pH (±0.2) during synthesis. Use design-of-experiments (DoE) software (e.g., JMP) to optimize parameters. Accelerated stability testing (40°C/75% RH for 4 weeks) predicts shelf-life. Batch variability >5% in HPLC area% necessitates re-purification .

Methodological Guidance

Designing a stability study for aqueous formulations of the compound:

Prepare solutions in phosphate buffer (pH 5.0) and store at 25°C/60% RH. Sample at 0, 1, 3, and 6 months. Analyze degradation products via LC-MS; major degradant is cyclohexanol (identified by m/z 101.1). Kinetic modeling (Arrhenius equation) estimates activation energy for hydrolysis. Include a lyophilized control group to assess humidity effects .

Validating an analytical method for quantifying the compound in biological matrices:

Develop a UPLC-MS/MS method with deuterated internal standard (e.g., Cyclohexyl 2-aminopropanoate-d4 hydrochloride). Validate per ICH M10: linearity (1–100 ng/mL, R² >0.99), precision (CV <15%), and recovery (>80% from plasma). Matrix effects are minimized using protein precipitation with acetonitrile .

Addressing conflicting toxicity data in literature:

Conduct in vitro cytotoxicity assays (MTT or LDH release) across multiple cell lines (e.g., HEK293, HepG2). Compare results with structurally similar compounds (e.g., Ethyl 2-aminopropanoate hydrochloride, CAS 617-27-6). If IC50 varies >10-fold, investigate metabolic differences (e.g., esterase activity) using liver microsomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。